![molecular formula C20H19BrN2O2S B2718852 2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone CAS No. 255865-18-0](/img/structure/B2718852.png)
2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone
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Overview
Description
The compound “2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone group, which is a type of heterocyclic compound. These types of compounds often have biological activity and are found in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazolinone core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the oxoethyl and sulfanyl groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazolinones, including derivatives similar to "2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone," have been synthesized through various chemical reactions highlighting their versatile chemical reactivity. For instance, the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones involves the reaction of 4-quinazolinones with phosphorus pentasulfide, producing 4-quinazolinethiones. Subsequent reactions with hydroxylamine hydrochloride or alkyl halides lead to the formation of ethers, esters, and sulfonates, showcasing the compound's ability to undergo multiple chemical transformations (Badr, El-Sherief, & Mahmoud, 1980). This chemical versatility is crucial for modifying quinazolinones for potential biological applications.
Biological Activities
Quinazolinones have shown a range of biological activities, making them valuable in medicinal chemistry. Specifically, studies have demonstrated the antibacterial efficiencies of quinazolinone derivatives, indicating their potential as antibacterial agents. The synthesis methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships to optimize their biological efficacy (Badr, El-Sherief, & Mahmoud, 1980). Furthermore, the modification of quinazolinones through reactions such as intramolecular cyclization and condensation with aromatic aldehydes highlights the potential for designing compounds with targeted biological activities.
Antimicrobial and Antifungal Properties
The design and synthesis of novel quinazolinone derivatives, such as 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones, have been investigated for their antimicrobial and antifungal activities. These studies reveal significant biological activity against standard strains, demonstrating the compound's potential in developing new antimicrobial and antifungal agents. The synthesis process involves Knoevenagel condensation, further emphasizing the chemical flexibility of quinazolinones for medicinal chemistry applications (ANISETTI & Reddy, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWRDRJOUYXUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-Bromophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone |
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